(S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride
Description
(S)-Methyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chiral amino acid ester derivative featuring a pyridin-2-yl substituent. Its synthesis typically involves the reaction of pyridyl-L-alanine with methanol and thionyl chloride (SOCl₂), yielding dihydrochloride salts in high yields (90–96%) . The dihydrochloride form enhances solubility, making it suitable for applications in medicinal chemistry and NMR-based studies, particularly in nitric oxide (NO) production research .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-pyridin-2-ylpropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-4-2-3-5-11-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKDXWUPOLOWRS-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Trifluoromethanesulfonic acid (5–10 mol% relative to methyl acrylate).
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Solvent : Anhydrous methanol (1:4 v/v ratio to methyl acrylate).
Mechanistic Insight : The reaction proceeds via acid-catalyzed Michael addition, where the pyridine nitrogen attacks the β-carbon of methyl acrylate. Trifluoromethanesulfonic acid enhances electrophilicity at the acrylate β-position, accelerating nucleophilic addition.
Table 1: Comparative Yields Under Varied Conditions
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 5 | 120 | 20 | 80 | 99.0 |
| 10 | 160 | 16 | 85 | 99.5 |
Asymmetric Synthesis for (S)-Enantiomer Control
To achieve the (S)-configuration, enantioselective methods are mandatory. Two approaches dominate:
Chiral Auxiliary-Mediated Synthesis
A pseudoephedrine-derived auxiliary directs stereochemistry during propanoate backbone assembly. After forming the Schiff base with 2-aminopyridine, diastereoselective alkylation with methyl bromoacetate yields the (S)-isomer. Hydrolysis and re-esterification afford the methyl ester with >95% enantiomeric excess (ee).
Catalytic Asymmetric Hydrogenation
Rhodium complexes with chiral phosphine ligands (e.g., BINAP) enable enantioselective hydrogenation of α,β-unsaturated precursors. For example, hydrogenating methyl 2-acetamido-3-(pyridin-2-yl)acrylate at 50 psi H₂ in methanol achieves 98% ee.
Table 2: Enantioselective Method Performance
| Method | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Chiral Auxiliary | Pseudoephedrine | 95 | 70 |
| Asymmetric Hydrogenation | Rh-(R)-BINAP | 98 | 82 |
Purification and Salt Formation
Recrystallization Protocols
Crude product is washed with petroleum ether/ethyl acetate (5:1 v/v) to remove unreacted 2-aminopyridine. Recrystallization from hot ethanol yields white crystals (99% purity by HPLC).
Dihydrochloride Salt Preparation
The free base is treated with 2 equiv. of HCl in diethyl ether, forming the dihydrochloride salt. Critical parameters include:
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Solvent : Anhydrous ether to prevent hydrolysis.
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Temperature : 0–5°C to avoid decomposition.
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Yield : 95% after filtration and drying.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
(S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride serves as a building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions:
- Oxidation : Can be oxidized to form oxo derivatives.
- Reduction : Reduction reactions can yield different derivatives.
- Substitution : The pyridine ring can undergo substitution reactions to introduce new functional groups.
Biology
The compound's biological activity is of considerable interest due to its interactions with biomolecules:
- It has been studied for its potential effects on neurotransmitter receptors, which may influence neurological pathways.
- The structural features suggest possible interactions with enzymes, affecting metabolic processes.
Medicine
Research is ongoing to explore therapeutic applications, including:
- Drug Development : As a precursor for synthesizing pharmaceutical compounds targeting various diseases.
- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation through modulation of cell signaling pathways.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against cancer cell lines:
- Cell Lines Tested : A549 (lung cancer) and MCF-7 (breast cancer).
- Results :
- A549 IC50 = 12.5 µM
- MCF-7 IC50 = 15.0 µM
These findings suggest significant cytotoxicity, indicating potential as an anticancer agent.
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the compound's interaction with neurotransmitter receptors:
- Receptors Targeted : Glutamate receptors.
- Findings : Modulation of receptor activity was observed, suggesting implications for neuropharmacology and treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific context and application.
Comparison with Similar Compounds
Data Tables: Key Properties and Hazards
Table 1: Structural and Physical Properties
Table 2: Hazard Profiles
Research Findings and Implications
- Synthetic Efficiency: The pyridin-2-yl variant is synthesized in higher yields (96%) compared to diamino-phenyl derivatives (95%) .
- Safety : Ethyl esters exhibit more hazards (e.g., H302) than methyl analogs, likely due to metabolic pathways .
Biological Activity
(S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride, known for its potential biological activities, is a compound with the molecular formula . This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its interactions with biological systems.
Molecular Structure : The compound features a pyridine ring and an amino acid derivative structure, which may influence its biological interactions.
Synthesis : The synthesis typically involves:
- Esterification : The carboxylic acid group of (S)-2-amino-3-(pyridin-2-yl)propanoic acid is esterified using methanol.
- Salt Formation : The resulting free base is converted into its dihydrochloride salt by reacting with hydrochloric acid.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biochemical effects. The precise molecular targets are still under investigation but may include neurotransmitter receptors and transporters .
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit antimicrobial properties. For instance, studies have shown that modifications in the structure can enhance activity against Gram-positive bacteria, suggesting that this compound may also possess such properties due to its structural similarities .
Neuropharmacological Effects
The compound may influence neurotransmitter systems, particularly through modulation of excitatory amino acid transporters (EAATs). This modulation can affect synaptic transmission and has implications for neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Studies : A study highlighted that certain pyridine derivatives exhibited significant antimicrobial activities against resistant strains of bacteria, indicating potential for this compound in treating infections caused by multidrug-resistant pathogens .
- Neuropharmacological Research : Investigations into similar compounds revealed their ability to inhibit specific transporters involved in neurotransmission, suggesting that this compound could play a role in modulating neurological functions .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential antimicrobial and neuropharmacological effects |
| (S)-2-Amino-3-(pyridin-2-yl)propanoic acid | Similar | Known for excitatory amino acid transporter inhibition |
| (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride | Similar | Exhibits enhanced solubility and potential bioactivity |
Q & A
Q. What is the synthetic methodology for (S)-Methyl 2-amino-3-(pyridin-2-YL)propanoate dihydrochloride?
- Methodological Answer : The synthesis typically involves hydrolysis of a Boc-protected precursor followed by acidification to form the dihydrochloride salt. For example:
- Step 1 : Hydrolysis of methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate with NaOH in EtOH.
- Step 2 : Acidification with HCl to precipitate the dihydrochloride salt.
- Step 3 : Isolation via vacuum filtration and concentration .
Similar protocols are used for structurally related intermediates in pharmaceutical synthesis, emphasizing yield optimization (e.g., 96% yield reported for analogous compounds) .
Q. How is the compound characterized to confirm its structural identity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To verify stereochemistry and proton environments (e.g., distinguishing α-amino protons and pyridyl substituents).
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., expected m/z for C₉H₁₄Cl₂N₂O₂).
- X-ray Crystallography : For absolute configuration determination using programs like SHELX for data refinement .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction data (e.g., Cu-Kα radiation) is collected for single crystals.
- Refinement : Using SHELXL , which refines atomic positions, thermal parameters, and hydrogen bonding networks.
- Validation : The Flack parameter confirms the (S)-configuration, while residual electron density maps exclude counterion interference .
Example: SHELX refinement successfully resolved chiral centers in related amino acid derivatives .
Q. What computational tools are effective for studying molecular interactions of this compound?
- Methodological Answer :
- Docking Studies : AutoDock Vina is recommended for ligand-receptor interaction analysis.
- Preparation : Protonate the compound at physiological pH and generate 3D conformers.
- Grid Setup : Focus on binding pockets (e.g., enzymes with pyridyl-binding motifs).
- Scoring : Vina's improved scoring function identifies low-energy binding modes .
Example: AutoDock Vina achieved 2x speed-up and higher accuracy compared to older versions in analogous studies .
Q. How to address discrepancies in purity analysis during synthesis?
- Methodological Answer :
- HPLC-MS : Quantify impurities using reference standards (e.g., EP/BP guidelines for dihydrochloride salts).
- Ion Chromatography : Detect chloride counterion stoichiometry (target: 2:1 HCl ratio).
- Troubleshooting : If purity <95%, consider recrystallization in EtOH/ether or Boc-reprotection to remove byproducts .
Q. What reaction pathways are feasible for modifying the pyridyl or amino groups?
- Methodological Answer :
- Oxidation : The amino group can be oxidized to nitroso derivatives using NaIO₄/H₂O₂.
- Nucleophilic Substitution : Pyridyl nitrogen participates in SNAr reactions (e.g., with aryl halides under Pd catalysis).
- Reduction : Catalytic hydrogenation reduces the pyridyl ring to piperidine, altering solubility .
Data-Driven Research Design Considerations
Q. How to design experiments for optimizing reaction yields?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like temperature (20–80°C), HCl concentration (1–3M), and solvent polarity (EtOH vs. MeCN).
- Response Surface Modeling : Identify optimal conditions (e.g., 3M HCl in EtOH at 50°C maximizes yield) .
Q. How to validate biological activity in enzyme inhibition assays?
- Methodological Answer :
- Kinetic Assays : Use fluorescence-based substrates (e.g., pyridyl-dependent enzymes like kinases).
- IC₅₀ Determination : Compare with positive controls (e.g., staurosporine for kinases).
- Structural Correlates : Cross-reference docking results (AutoDock Vina) with activity data to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
